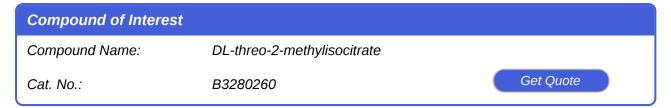


# Commercial Sources and Applications of High-Purity DL-threo-2-Methylisocitrate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity **DL-threo-2-methylisocitrate**, a key intermediate in the methylcitrate cycle. It is intended to guide researchers in sourcing this compound and utilizing it in relevant experimental settings.

## **Application Notes**

**DL-threo-2-methylisocitrate** is a crucial metabolite in the methylcitrate cycle, a metabolic pathway present in various bacteria and fungi.[1] This cycle is essential for the metabolism of propionyl-CoA, a product of the breakdown of odd-chain fatty acids and certain amino acids.[1] In this pathway, 2-methylisocitrate is cleaved by the enzyme 2-methylisocitrate lyase (MCL), also known as isocitrate lyase 1 (ICL1) in some organisms, to yield pyruvate and succinate.[1] These products can then enter central metabolic pathways such as the citric acid cycle.

The study of the methylcitrate cycle and its enzymes is of significant interest, particularly in the context of infectious diseases. In pathogenic organisms like Mycobacterium tuberculosis, the methylcitrate cycle is essential for survival, making its enzymes potential drug targets.[2] Highpurity **DL-threo-2-methylisocitrate** serves as a critical substrate for in vitro enzymatic assays to screen for inhibitors of 2-methylisocitrate lyase, aiding in the discovery of novel antimicrobial agents.[3]

Furthermore, **DL-threo-2-methylisocitrate** is used in metabolic research to understand the interplay between the methylcitrate cycle, the glyoxylate cycle, and the tricarboxylic acid (TCA)



cycle.[4] Its use as a substrate in enzymatic assays allows for the characterization of enzyme kinetics and the investigation of metabolic flux.

## **Commercial Supplier Data**

A summary of commercial suppliers for high-purity **DL-threo-2-methylisocitrate** is provided below. Researchers should verify the product specifications with the supplier before ordering.

Supplier	Product Name	Catalog Number	Purity	Available Quantities
MedChem Express	DL-threo-2- methylisocitrate sodium	HY-16581A	95.0%	1 mg, 5 mg
Biosynth	DL-threo-2- methylisocitrate sodium salt	WCA18366	Not specified	Inquire
APExBIO	DL-threo-2- methylisocitrate sodium	Not specified	Not specified	Inquire
Xcess Biosciences	DL-threo-2- methylisocitrate	Not specified	≥98%	Inquire
Fisher Scientific	DL-threo-2- methylisocitrate sodium, MedChemExpres s	NC1378807	95.0%	5 mg

## **Experimental Protocols**

Enzymatic Assay for 2-Methylisocitrate Lyase (MCL) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 2-methylisocitrate lyase using **DL-threo-2-methylisocitrate** as a substrate. The production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH).



### Materials:

- High-purity DL-threo-2-methylisocitrate sodium salt
- Purified 2-methylisocitrate lyase (MCL) enzyme
- Lactate dehydrogenase (LDH) from rabbit muscle
- NADH (β-Nicotinamide adenine dinucleotide, reduced form)
- Assay Buffer: 50 mM MOPS pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM DTT
- Spectrophotometer capable of reading at 340 nm
- 96-well UV-transparent microplates

#### Procedure:

- Prepare Reagents:
  - Prepare a 100 mM stock solution of DL-threo-2-methylisocitrate in deionized water.
  - Prepare a 10 mM stock solution of NADH in assay buffer.
  - Dilute the purified MCL enzyme to a suitable concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the range of 1-10 μg/mL.
  - Prepare a solution of LDH at a concentration of 10 units/mL in assay buffer.
- Set up the Reaction Mixture:
  - $\circ~$  In a 1.5 mL microcentrifuge tube, prepare the reaction master mix (for one 200  $\mu L$  reaction):
    - 158 μL Assay Buffer
    - 20 μL of 10 mM NADH (final concentration: 1 mM)
    - 2 μL of 10 units/mL LDH (final concentration: 0.1 units/mL)



- 10 µL of diluted MCL enzyme
- Perform the Assay:
  - $\circ$  Add 190  $\mu$ L of the reaction master mix to a well of a 96-well microplate.
  - Initiate the reaction by adding 10  $\mu$ L of the 100 mM **DL-threo-2-methylisocitrate** stock solution (final concentration: 5 mM).
  - Immediately place the microplate in the spectrophotometer and start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
  - Record the absorbance every 30 seconds for 10-15 minutes.
- Data Analysis:
  - Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M<sup>-1</sup>cm<sup>-1</sup>).
  - $\circ$  One unit of MCL activity is defined as the amount of enzyme that catalyzes the formation of 1  $\mu$ mol of pyruvate (and the oxidation of 1  $\mu$ mol of NADH) per minute under the specified conditions.

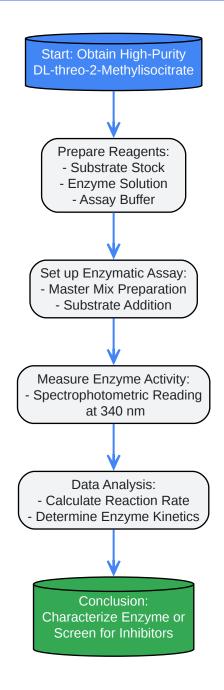
### **Visualizations**



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Caption: The Methylcitrate Cycle.





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Caption: Experimental Workflow for Enzyme Assay.

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